2,3:4,5-Di-o-isopropylidene-d-arabinose

Descripción general

Descripción

2,3:4,5-Di-O-isopropylidene-D-arabinose is a compound of utmost importance in the biomedical sector . It exhibits exceptional potential for advancing antiviral therapeutics and diabetes treatments . It demonstrates considerable efficacy in impeding viral duplication and ameliorating blood glucose profiles .

Synthesis Analysis

The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose can be conveniently prepared following an odorless, three-step synthesis . This synthesis can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis

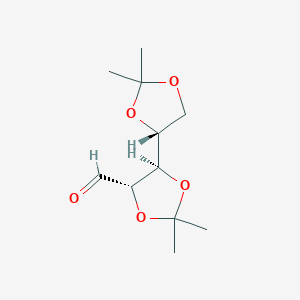

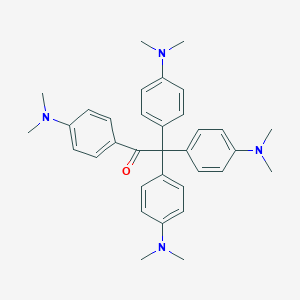

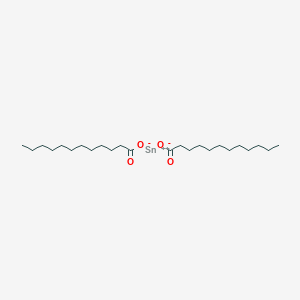

The molecular formula of 2,3:4,5-Di-O-isopropylidene-D-arabinose is C11H18O5 . It has an average mass of 230.258 Da and a monoisotopic mass of 230.115417 Da .Chemical Reactions Analysis

The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose involves the coupling of two properly activated monosaccharide building blocks . This process is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain .Physical And Chemical Properties Analysis

2,3:4,5-Di-O-isopropylidene-D-arabinose has a density of 1.2±0.1 g/cm3 . Its boiling point is 289.5±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.9±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose : A procedure to convert L-arabinose into 2,3-O-isopropylidene-sn-glycerol through several chemical reactions was described, demonstrating its use in creating specific glycerol derivatives (Kanda & Wells, 1980).

Synthesis of C-(2-deoxy-β-glycosyl) arenes : This study detailed how 2,3:4,5-Di-O-isopropylidene-D-arabinose was used in the Wittig reaction to create specific glycosyl arenes, showcasing its role in synthesizing complex sugar derivatives (Khan, Ahmed, & Schmidt, 1996).

Synthesis of Vicinal Diketoses : The research focused on using 2,3:4,5-di-O-isopropylidene-D-arabinose for preparing symmetrical vicinal diuloses, a type of sugar derivative, through a series of reactions including metathesis and oxidation (Menzel & Ziegler, 2014).

Non-stabilized phosphorus ylides in sugar chemistry : This study explored the reaction of methylthiomethylene-triphenylphosphorane with 2,3: 4,5-di-O-isopropylidene-aldehydo-L-arabinose, providing a new method for chain extension in carbohydrates (Tronchet, Jaccard‐Thorndahl, & Baehler, 1969).

Reactions of acetal derivatives of arabinose : This paper discussed the various reactions involving the acetal derivatives of D- and L-arabinose, specifically focusing on the 2,3:4,5-diisopropylidene acetals (Horton & Varela, 1984).

Synthesis of Phosphorus-containing Carbohydrates : The study described how 2,3:4,5-Di-O-isopropylidene-D-arabinose reacts with dimethylphosphite, leading to various derivatives, highlighting its role in synthesizing phosphorus-containing sugars (Paulsen & Kuhne, 1974).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGWJIQTAFPNQZ-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3:4,5-Di-o-isopropylidene-d-arabinose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)